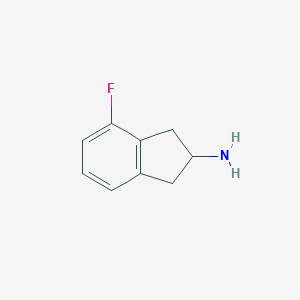

4-fluoro-2,3-dihydro-1H-inden-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAYLUFWDPGQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Strategies for 4-Fluoro-2,3-dihydro-1H-inden-2-amine

Retrosynthetic analysis of this compound identifies the key precursor as 4-fluoro-2,3-dihydro-1H-inden-2-one. The primary disconnection involves the carbon-nitrogen bond of the target amine, which can be formed through established methods such as reductive amination or the reduction of an oxime intermediate.

A further disconnection of the 4-fluoro-2,3-dihydro-1H-inden-2-one scaffold is less common than for the isomeric 1-indanone. However, a logical approach would involve a Friedel-Crafts-type reaction. For the more synthetically accessible precursor, 4-fluoro-1-indanone, the retrosynthesis is straightforward. The indanone ring can be disconnected via an intramolecular Friedel-Crafts acylation, leading back to 3-(3-fluorophenyl)propanoic acid. This acid, in turn, can be derived from simpler aromatic precursors through various functional group interconversions. This strategic approach allows for the assembly of the target molecule from readily available starting materials.

Classical and Modern Approaches to the 2,3-Dihydro-1H-indene Core

The synthesis of the 2,3-dihydro-1H-indene (indane) skeleton is a critical aspect of forming the target compound. Both classical and contemporary methods are employed, often starting from indanone precursors which provide a versatile handle for further functionalization.

Routes from Indanone Precursors

The use of indanone intermediates, particularly 4-fluoro-1-indanone or the less common 4-fluoro-2,3-dihydro-1H-inden-2-one, is central to many synthetic routes. These ketones serve as the electrophilic center for the introduction of the nitrogen atom.

A well-established two-step method to introduce an amine group onto a carbonyl carbon involves the formation and subsequent reduction of an oxime. wikipedia.org The process begins with the condensation reaction between an indanone, such as 4-fluoro-2,3-dihydro-1H-inden-2-one, and hydroxylamine, typically in the presence of a weak base like pyridine. orgsyn.orgscribd.com This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. scribd.com

The resulting 4-fluoro-2,3-dihydro-1H-inden-2-one oxime can then be reduced to the target primary amine. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂ over Palladium or Platinum catalysts), or chemical reduction with reagents like sodium metal in ethanol or lithium aluminum hydride (LiAlH₄). wikipedia.org The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule.

Reductive amination offers a more direct, often one-pot, pathway for the conversion of a ketone to an amine. wikipedia.orgunimi.it This reaction transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org In the synthesis of this compound, the precursor ketone (4-fluoro-2,3-dihydro-1H-inden-2-one) is reacted with an ammonia source, such as ammonia or ammonium acetate, to form an imine in situ.

This imine intermediate is not isolated but is immediately reduced to the final amine product. unimi.it The success of this one-pot procedure relies on a reducing agent that is selective for the imine over the ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its ability to reduce protonated imines (iminium ions) much faster than ketones at mildly acidic pH. masterorganicchemistry.com Other suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com This method is widely favored in modern synthesis for its efficiency and operational simplicity. wikipedia.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines over ketones. masterorganicchemistry.com | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Non-toxic, mild, effective for a wide range of substrates. masterorganicchemistry.com | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Pressurized H₂ gas, various solvents | "Green" method with water as the only byproduct. | Requires specialized pressure equipment; may reduce other functional groups. |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol | Inexpensive and readily available. | Less selective; can reduce the starting ketone. masterorganicchemistry.com |

The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of cyclic ketones, including the 1-indanone core structure. nih.gov This electrophilic aromatic substitution reaction involves the cyclization of an acylating agent attached to an aromatic ring. For the synthesis of 4-fluoro-1-indanone, the typical starting material is 3-(3-fluorophenyl)propanoic acid.

The carboxylic acid is first converted to a more reactive acylating species, commonly the acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acylium ion generated undergoes an intramolecular electrophilic attack on the fluorinated benzene (B151609) ring to form the five-membered ketone ring of the indanone. Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) can be used to directly cyclize the carboxylic acid at elevated temperatures, which is a more environmentally benign "one-step" approach. nih.gov

Table 2: Selected Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Precursor | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 100-250 °C) | 1-Indanone |

| 3-Arylpropanoyl Chloride | Aluminum Chloride (AlCl₃) | Anhydrous, inert solvent (e.g., CH₂Cl₂, CS₂) | 1-Indanone |

| 3-Arylpropanoic Acid | Triflic Acid (TfOH) | Room Temperature | 1-Indanone |

Palladium-Catalyzed Cascade Reactions for Dihydroindenone Scaffolds

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cascade reactions for the construction of complex molecular architectures from simple precursors in a single operation. mdpi.comnih.gov These reactions can be designed to form polycyclic systems like the dihydroindenone scaffold with high efficiency and atom economy.

While specific examples for this compound are not prevalent, the principles can be applied. Such cascade reactions might involve an initial palladium-catalyzed C-H activation or a cross-coupling event, followed by an intramolecular cyclization and subsequent transformations. mdpi.com For instance, a suitably substituted aryl halide could undergo a Heck reaction with an alkene, followed by a carbonylative cyclization in the presence of carbon monoxide to build the indanone core. These methods represent the cutting edge of synthetic strategy, allowing for the rapid assembly of valuable chemical scaffolds. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: direct asymmetric synthesis to create the desired stereocenter selectively, or the resolution of a racemic mixture. Asymmetric catalysis, in particular, offers an elegant and efficient means to access single enantiomers.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis aims to directly form one enantiomer in excess over the other by using a chiral catalyst. For the synthesis of this compound, this typically involves the stereoselective reduction of a prochiral imine or a related precursor derived from 4-fluoro-2,3-dihydro-1H-inden-2-one.

The use of N-tert-butylsulfinyl imines, pioneered by Ellman, is a powerful and widely adopted method for the asymmetric synthesis of chiral amines. cas.cnnih.gov This strategy relies on a chiral auxiliary, where enantiomerically pure tert-butanesulfinamide is condensed with a ketone to form an N-sulfinyl imine. The tert-butylsulfinyl group then acts as a potent chiral directing group, controlling the stereochemical outcome of subsequent nucleophilic additions or reductions across the C=N bond. cas.cnacs.org

For the synthesis of this compound, the precursor ketone, 4-fluoro-2,3-dihydro-1H-inden-2-one, would be condensed with either (R)- or (S)-tert-butanesulfinamide. The resulting chiral N-sulfinyl imine can then be reduced diastereoselectively. The stereochemistry of the newly formed amine center is dictated by the conformation of the sulfinyl imine, which directs the hydride reagent to attack one face of the imine preferentially. Subsequent acidic cleavage of the sulfinyl group yields the desired enantiomerically enriched chiral amine. acs.org This method is attractive due to its broad substrate scope and the high diastereoselectivities often achieved. tandfonline.com

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | THF | -48 | 96:4 | 92 |

| L-Selectride® | THF | -78 | 98:2 | 95 |

Another robust approach involves the asymmetric hydrogenation of cyclic imines. acs.org Chiral cyclic sulfamidates serve as valuable building blocks for constructing chiral amines. nih.govresearchgate.net In a potential synthetic route, 4-fluoro-2,3-dihydro-1H-inden-2-one could be transformed into a cyclic sulfamidate imine. This substrate can then undergo highly efficient asymmetric hydrogenation catalyzed by transition metals, such as nickel or iridium, complexed with chiral ligands. nih.govresearchgate.net

A nickel-catalyzed system, for instance, using a chiral diphosphine ligand like (S,S)-Ph-BPE, has been shown to afford various chiral cyclic sulfamidates with high yields and excellent enantioselectivities (up to >99% ee). nih.govresearchgate.net The resulting chiral sulfamidate can then be readily converted to the target chiral amine. This method represents a highly atom-economical pathway to enantiopure amines. researchgate.net

| Catalyst System | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| Ni(OAc)₂ / (S,S)-Ph-BPE | 0.1 - 1.0 | 91 to >99 | 94 to 99 |

Asymmetric transfer hydrogenation (ATH) is a versatile and practical method for the asymmetric reduction of ketones and imines, often employing bifunctional transition metal catalysts. nih.gov While direct ATH of an imine derived from 4-fluoro-2,3-dihydro-1H-inden-2-one is feasible, an analogous and highly effective strategy involves the ATH of the ketone itself to produce the chiral alcohol, 4-fluoro-2,3-dihydro-1H-inden-2-ol. This chiral alcohol is a key intermediate that can be converted to the desired amine via methods such as a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an amine surrogate.

The reduction of 4-fluoro-2,3-dihydro-1H-inden-2-one using a chiral Ruthenium-based catalyst, for example, can provide the corresponding alcohol with high enantioselectivity. This process is particularly powerful when combined with dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

Diastereoselective Control in Synthetic Sequences

Diastereoselective synthesis involves the use of a chiral auxiliary that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy creates a pair of diastereomers, which have different physical properties and can often be separated.

For the synthesis of this compound, a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, could be attached to a suitable precursor. wikipedia.orgnih.gov For example, an enolate derived from an amide of pseudoephenamine could undergo a diastereoselective reaction to install a functional group that is later converted to the amine. nih.gov Alternatively, a chiral oxazolidinone derived from an amino alcohol can direct the stereoselective functionalization at the α-position before being cleaved to reveal the desired product. researchgate.netscispace.com The key advantage of this approach is the powerful stereocontrol exerted by the auxiliary, often leading to very high diastereoselectivities.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a direct asymmetric synthesis is not employed, a racemic mixture of this compound can be prepared and subsequently separated into its constituent enantiomers through chiral resolution. wikipedia.org

The most common method for resolving racemic amines is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid), which possess different physical properties, most notably solubility. rsc.org Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. After separation by filtration, the enantiomerically pure amine is liberated from the salt by treatment with a base. The success of this technique is dependent on finding a suitable chiral resolving agent and crystallization solvent system. wikipedia.org

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Carboxylic Acid |

| (1R)-(-)-10-Camphorsulfonic Acid / (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid |

| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid |

| N-Acetyl-L-phenylalanine | Chiral Amino Acid Derivative |

In addition to classical resolution, chiral chromatography offers a modern and often more direct method for separating enantiomers. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Diastereomeric Salt Formation with Chiral Acids (e.g., mandelic acid derivatives)

The most common method for resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with a single enantiomer of a chiral acid. wikipedia.org Chiral acids such as tartaric acid and its derivatives are frequently used for this purpose. wikipedia.orgnih.gov This process leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts. rsc.org

The general principle involves dissolving the racemic amine and a chiral resolving agent, like a mandelic acid or tartaric acid derivative, in a suitable solvent. The two resulting diastereomeric salts—(R)-amine-(+)-acid and (S)-amine-(+)-acid—will have different solubilities. Under optimized conditions, the less soluble diastereomer crystallizes out of the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the filtrate. The pure enantiomer of the amine is then recovered from the isolated salt by treatment with a base to neutralize the chiral acid.

A pertinent example of this methodology is the chiral resolution of a structurally similar compound, rac-4-cyano-1-aminoindane, which was successfully resolved using di-p-toluoyl-L-tartaric acid. rsc.org In this process, crystallization from a methanol solution yielded a diastereomeric salt enriched in one enantiomer. rsc.org This demonstrates that tartaric acid derivatives are effective resolving agents for the aminoindane scaffold. nih.govrsc.org The choice of chiral acid and solvent system is crucial and often determined empirically to achieve the best separation efficiency. wikipedia.org

Table 1: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Tartaric Acid Derivative |

Chromatographic Chiral Separation Strategies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer a powerful and versatile alternative for separating enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. yakhak.org

For the separation of chiral amines like this compound, polysaccharide-based CSPs are highly effective. yakhak.org These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with phenylcarbamate groups, provide a complex chiral environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. yakhak.org

The general approach involves dissolving the racemic mixture in a suitable mobile phase and passing it through a column packed with the CSP. The choice of mobile phase, which can range from normal-phase (e.g., hexane (B92381)/alcohol mixtures) to polar organic or reversed-phase conditions, is critical for optimizing the separation. yakhak.org SFC is often preferred for preparative separations due to its speed and the use of environmentally benign carbon dioxide as the main mobile phase component.

Table 2: Typical Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector | Common Trade Names |

|---|---|---|

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD |

| Polysaccharide | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralcel OZ |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | NUCLEOSIL CHIRAL-2 |

Introduction of the Fluorine Moiety into the Indane System

The placement of the fluorine atom at the 4-position of the indane ring system requires specific synthetic strategies to ensure the correct regiochemistry. Methods range from direct fluorination of the pre-formed indane ring to constructing the ring from an already fluorinated precursor.

Direct Electrophilic Fluorination Strategies

Direct fluorination involves introducing a fluorine atom onto the aromatic ring of an existing indane molecule using an electrophilic fluorinating agent. nih.gov Common reagents for this purpose are N-F compounds like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov

However, achieving regioselectivity in direct aromatic fluorination can be challenging. The fused alkyl ring of the indane system acts as an electron-donating group, directing electrophilic substitution to the ortho and para positions. For the 2,3-dihydro-1H-indene core, this would direct fluorination primarily to the 4- and 6-positions. Separating the resulting mixture of 4-fluoro and 6-fluoro isomers can be difficult, making this approach less ideal for the specific synthesis of the pure 4-fluoro isomer. The precise control of reaction conditions is necessary to favor one isomer over the other, but often a mixture is unavoidable.

Utilization of Fluorinated Building Blocks

A more controlled and regiochemically unambiguous approach is to use a starting material that already contains the fluorine atom in the desired position. beilstein-journals.org This strategy involves synthesizing the indanone precursor, 4-fluoro-1-indanone, from a fluorinated building block.

A common route is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. beilstein-journals.org This starting material can be prepared from 3-fluorobenzaldehyde or a similar commercially available compound. The acid is first converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. The subsequent cyclization, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds with high regioselectivity to form the six-membered ring fused to the benzene ring, yielding 4-fluoro-1-indanone. beilstein-journals.org This ketone is a direct and versatile precursor to this compound through methods such as reductive amination.

Table 3: Synthetic Pathway Using a Fluorinated Building Block

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Fluorophenylpropanoic Acid | SOCl₂ or (COCl)₂ | 3-(3-Fluorophenyl)propanoyl chloride |

| 2 | 3-(3-Fluorophenyl)propanoyl chloride | AlCl₃ | 4-Fluoro-1-indanone |

| 3 | 4-Fluoro-1-indanone | Hydroxylamine, then H₂/Pd-C | 4-Fluoro-2,3-dihydro-1H-inden-1-amine* |

| 4 | 4-Fluoro-1-indanone | NH₃, NaBH₃CN | 4-Fluoro-2,3-dihydro-1H-inden-1-amine* |

Note: Synthesis shown for the analogous 1-amine. The 2-amine requires a different synthetic sequence starting from the indanone.

Regioselective Fluorination Approaches

The building block approach (Section 2.4.2) is the most reliable method for achieving high regioselectivity. beilstein-journals.org By starting with a precursor like 3-(3-fluorophenyl)propanoic acid, the position of the fluorine is fixed from the outset. The subsequent intramolecular Friedel-Crafts cyclization is directed by the propyl chain to the ortho position, which is the only available position to form the five-membered ring of the indanone system, thus guaranteeing the formation of the 4-fluoro isomer. beilstein-journals.org

In contrast, direct electrophilic fluorination of the indane ring system is inherently less regioselective. The activating, ortho-, para-directing nature of the fused alkyl ring would lead to a mixture of products, primarily the 4-fluoro and 6-fluoro isomers. While reaction conditions can be tuned to influence the ratio of these products, complete selectivity for the 4-position is difficult to achieve, making this a less favorable route for producing a single, pure regioisomer. Therefore, synthetic strategies that build the indane ring onto a pre-fluorinated aromatic core are generally preferred for their predictability and control. nih.gov

Derivatization and Chemical Transformations

Amine Functionality Transformations

The primary amine group is the most reactive site in the molecule, readily participating in a variety of classical amine reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of 4-fluoro-2,3-dihydro-1H-inden-2-amine can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are fundamental in organic synthesis for protecting the amine group or for generating compounds with specific biological or material properties.

Amide Formation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acylated indane derivative. The base is required to neutralize the hydrogen chloride or carboxylic acid byproduct.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides. Sulfonamides are known bioisosteres of amides and are prevalent in medicinal chemistry. researchgate.net

Table 1: General Reactions for Amide and Sulfonamide Synthesis

| Reaction Type | Reagent (R-COX) | Product | General Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | N-(4-fluoro-2,3-dihydro-1H-inden-2-yl)amide | Aprotic solvent, Base (e.g., Pyridine) |

| Amidation | Acid Anhydride (B1165640) ((RCO)₂O) | N-(4-fluoro-2,3-dihydro-1H-inden-2-yl)amide | Aprotic solvent, Base |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(4-fluoro-2,3-dihydro-1H-inden-2-yl)sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

Urea (B33335) and thiourea (B124793) derivatives are synthesized by the reaction of the primary amine with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a stable urea or thiourea linkage. This method is highly versatile, allowing for the introduction of a wide variety of substituents (R') depending on the choice of the isocyanate or isothiocyanate reagent. wikipedia.orgresearchgate.net These derivatives are of significant interest due to their hydrogen bonding capabilities and presence in numerous biologically active compounds.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | Product Structure | Reaction Conditions |

|---|---|---|---|

| Urea | Isocyanate (R'-N=C=O) | 1-(4-fluoro-2,3-dihydro-1H-inden-2-yl)-3-R'-urea | Aprotic solvent (e.g., THF, DCM), Room temperature |

| Thiourea | Isothiocyanate (R'-N=C=S) | 1-(4-fluoro-2,3-dihydro-1H-inden-2-yl)-3-R'-thiourea | Aprotic solvent (e.g., THF, DCM), Room temperature |

The primary amine of this compound condenses with aldehydes or ketones to form imines, also known as Schiff bases. beilstein-journals.orgmasterorganicchemistry.com This reaction is reversible and typically catalyzed by mild acid (pH 4-5). rsc.orgwikipedia.orgbyjus.com

The mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. nih.govorganic-chemistry.org

Imines are valuable synthetic intermediates. For instance, they can be reduced to form secondary amines through a process known as reductive amination. nih.gov This two-step, one-pot procedure involves the initial formation of the imine, followed by its reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Imine Formation and Reductive Amination

| Reaction | Carbonyl Compound | Intermediate/Product | Key Reagents |

|---|---|---|---|

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'R''CO) | Schiff Base / Imine | Mild acid catalyst (pH 4-5) |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO) | Secondary Amine | 1. Mild acid catalyst; 2. Reducing agent (e.g., NaBH₄) |

While the direct replacement of the primary amine in a saturated, benzylic-type system like this compound via a Sandmeyer-type reaction is not typical (as these are characteristic of aryl amines), other modern synthetic methods can achieve the formation of substituted amines. libretexts.orgbyjus.comchemrxiv.org Deaminative coupling of benzylamines with arylboronic acids has been reported as a metal-free method where the primary amine is converted in situ into a good leaving group using a nitrosating reagent. nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds. beilstein-journals.orgmnstate.edu Although this reaction typically couples an amine with an aryl halide, it represents a key strategy for accessing N-aryl substituted amines. In a hypothetical reverse scenario, if one were to synthesize N-aryl derivatives of the title compound, the Buchwald-Hartwig reaction would be a primary method of choice, coupling an aryl halide with this compound. rsc.orgorganic-chemistry.orgnih.gov

Modifications and Functionalization of the Indane Ring System

The aromatic ring of the 4-fluoroindane system can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The position of the incoming electrophile is directed by the existing substituents: the fluorine atom and the amino group (or its protected form, such as an amide).

Fluorine (F): As a halogen, fluorine is an ortho-, para-directing group but is deactivating due to its high electronegativity (inductive effect).

Amino Group (-NH₂) or Amide Group (-NHCOR): The amino group is a powerful activating and ortho-, para-directing group. To prevent side reactions and control reactivity, the amine is typically protected as an amide (e.g., acetamide) before performing EAS. The resulting amide group is still ortho-, para-directing but is less activating than the free amine.

Given the structure of this compound, the directing effects of the substituents must be considered:

The fluorine at C-4 directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions.

The alkyl portion of the indane ring , attached at C-3a and C-7a, can be considered an ortho-, para-directing alkyl group relative to the aromatic ring.

When performing an EAS reaction like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), the incoming electrophile will be directed to the positions activated by these groups. The most likely positions for substitution would be C-5 and C-7, influenced by the fluorine atom. The steric hindrance from the fused aliphatic ring might also influence the regioselectivity. For example, nitration of a related compound, 4-fluoro-2-methoxyaniline, occurs at the position ortho to the methoxy (B1213986) group and para to the fluorine. This highlights the strong directing power of activating groups in determining the final substitution pattern.

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect | Predicted Substitution Positions |

|---|---|---|---|---|

| Fluorine (-F) | C-4 | Deactivating | Ortho, Para | C-5, C-7 |

| Amino/Amido (-NHR) | C-2 (on aliphatic ring) | Activating (as -NH₂) | Ortho, Para (relative to ring attachment) | C-5, C-7 |

Studies on Structural Analogs and Homologs

The 2-aminoindan (B1194107) scaffold serves as a rigid analog of phenethylamine, and as such, its derivatives have been the subject of numerous structure-activity relationship (SAR) studies. mdpi.com These studies often involve the synthesis and evaluation of analogs with various substituents on the aromatic ring and the amino group to probe their interactions with biological targets. While specific studies focusing exclusively on this compound are limited in the public domain, research on closely related analogs provides valuable insights into the effects of structural modifications.

The parent compound, 2-AI, is a selective substrate for NET and DAT. nih.gov The introduction of substituents on the aromatic ring significantly alters this selectivity. For example, the addition of a methylenedioxy group at the 5 and 6 positions (MDAI) increases potency at SERT, making it a moderately selective releaser at SERT and NET with weaker effects on DAT. nih.gov Similarly, a methoxy group at the 5-position (5-MeO-AI) also enhances SERT activity. nih.gov The compound MMAI, with both a methoxy and a methyl group on the aromatic ring, is highly selective for SERT. nih.gov

The fluorine atom in this compound is expected to influence its biological activity due to fluorine's unique electronic properties. Fluorine is highly electronegative and can alter the pKa of the amino group, as well as the molecule's lipophilicity and metabolic stability. nih.govnih.gov The position of the fluorine atom on the aromatic ring is also critical in determining its effect on receptor binding and functional activity.

Below is a data table summarizing the in vitro effects of several key 2-aminoindan analogs on monoamine transporters. This data illustrates the impact of ring substitution on transporter selectivity.

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

|---|---|---|---|

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | 1290 | 128 | 114 |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | 2270 | 347 | 107 |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | 98 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms. For 4-fluoro-2,3-dihydro-1H-inden-2-amine, the ¹H NMR spectrum would confirm the presence of all constituent protons, from the aromatic ring to the aliphatic indane core.

The aromatic region would display signals corresponding to the three protons on the fluorinated benzene (B151609) ring. Due to the fluorine substitution at the C4 position, these protons would exhibit complex splitting patterns (multiplets) resulting from both proton-proton (homonuclear) and proton-fluorine (heteronuclear) coupling.

The aliphatic region would feature signals for the protons on the five-membered ring. The methine proton at the C2 position (H2), adjacent to the amine group, would appear as a multiplet due to coupling with the four non-equivalent methylene (B1212753) protons at C1 and C3. The methylene protons themselves (H1 and H3) would likely appear as four distinct multiplets, a result of their diastereotopic nature, with both geminal (coupling between protons on the same carbon) and vicinal (coupling to the H2 proton) interactions.

In stereochemical analysis, if the compound were synthesized as a mixture of diastereomers (for instance, through reaction with a chiral derivatizing agent), ¹H NMR could be used to determine the diastereomeric ratio by integrating the distinct signals corresponding to each diastereomer.

Illustrative ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (3H) | 6.8 - 7.2 | m | - |

| H2 (1H) | 3.5 - 3.9 | m | - |

| H1a, H1b (2H) | 2.8 - 3.2 | m | - |

| H3a, H3b (2H) | 2.8 - 3.2 | m | - |

m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.

The chemical shifts of these signals are indicative of their electronic environment. The aromatic carbons would resonate in the downfield region (typically 110-165 ppm). The carbon atom directly bonded to the fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, and its chemical shift would be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons would also show smaller C-F couplings. The aliphatic carbons of the indane core would appear in the upfield region (typically 30-60 ppm).

Illustrative ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C4 (Ar-F) | 160 - 164 | ¹JCF ≈ 240-250 Hz |

| C7a (Ar-C) | 142 - 146 | Small |

| C3a (Ar-C) | 138 - 142 | Small |

| C5, C6, C7 (Ar-H) | 110 - 130 | Small |

| C2 (CH-NH₂) | 50 - 55 | None |

| C1 (CH₂) | 35 - 40 | None |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The spectrum for this compound would show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of an aryl fluoride.

Crucially, in a chiral environment, ¹⁹F NMR is a powerful tool for determining enantiomeric excess (e.e.). When the racemic amine is mixed with a chiral auxiliary (such as a chiral solvating agent), two diastereomeric complexes are formed. These complexes have different magnetic environments, leading to two distinct signals in the ¹⁹F NMR spectrum, one for each enantiomer. The enantiomeric excess can be calculated accurately by integrating the areas of these two signals.

Chiral Solvating Agents (CSAs) are used to create a chiral environment in the NMR tube, allowing for the differentiation of enantiomers. google.comgoogle.com CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This interaction induces chemical shift non-equivalence (Δδ) between the signals of the R- and S-enantiomers in the NMR spectrum.

For this compound, a chiral amine, acidic CSAs like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or derivatives of binaphthyl phosphoric acid are effective. Upon addition of the CSA, separate signals for the enantiomers can be resolved in the ¹H, ¹³C, or, most effectively, the ¹⁹F NMR spectra. The magnitude of the chemical shift difference depends on the strength of the interaction between the CSA and the analyte. This method is advantageous as it is non-destructive and allows for direct determination of enantiomeric purity from the sample. google.comgoogle.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₉H₁₀FN. HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would be compared to the calculated theoretical mass. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Illustrative HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN |

| Calculated Exact Mass [M] | 151.07972 |

| Calculated m/z for [M+H]⁺ | 152.08750 |

Fragmentation Pattern Analysis

Mass spectrometry, particularly following electron impact (EI) ionization, is a critical tool for elucidating the structure of this compound. The fragmentation pattern provides a molecular fingerprint, revealing characteristic cleavages that confirm its identity. As with other aliphatic amines, the molecular ion peak (M+) is expected, though its intensity may vary. libretexts.org The fragmentation of aminoindanes is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines. libretexts.org

For this compound, the primary fragmentation would involve the loss of the amino group and adjacent carbon fragments. A key fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond within the five-membered ring, leading to the formation of a stable iminium cation. This is a characteristic fragmentation for aliphatic amines. libretexts.org

Another significant fragmentation pathway involves the indane ring system itself. Cleavage can lead to the loss of ethylene (B1197577) (C₂H₄) from the five-membered ring through a retro-Diels-Alder-type reaction, although this is less common than alpha-cleavage. The presence of the fluorine atom on the aromatic ring will also influence the fragmentation, potentially leading to fragments containing the fluorophenyl moiety. The mass spectra of derivatives often contain individualizing fragment ions that allow for more detailed characterization. researchgate.netnih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]+• (Molecular Ion) | Intact molecule radical cation |

| 122 | [C₈H₇F]+ | Loss of the imine group (CH₂NH) |

| 109 | [C₇H₆F]+ | Loss of C₂H₄N from the molecular ion |

Note: This table represents predicted fragmentation based on common pathways for similar structures. Actual results may vary based on instrumentation and conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within the this compound molecule. The spectrum provides characteristic absorption bands corresponding to the stretching and bending of specific bonds.

As a primary amine, the molecule is expected to exhibit two distinct bands in the N-H stretching region, typically between 3400 cm⁻¹ and 3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. Additionally, a characteristic N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be present between 910-665 cm⁻¹. orgchemboulder.com

The aromatic nature of the indane core gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the fluorine substituent on the aromatic ring introduces a strong C-F stretching band, which is typically observed in the 1250-1000 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Aryl C-H |

| ~2950 | Aliphatic C-H Stretch | Alkyl C-H |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and determining the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant method for separating the enantiomers of this compound and quantifying its enantiomeric excess (ee). uma.esheraldopenaccess.us The separation is achieved through differential interactions between the enantiomers and the chiral environment of the CSP. sigmaaldrich.com

Several types of CSPs are effective for resolving chiral amines:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad applicability. nih.gov

Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) or teicoplanin are effective, often operating in reversed-phase, polar organic, or normal-phase modes.

Crown Ether-based CSPs: These are particularly well-suited for the enantioseparation of primary amine compounds through inclusion complexing. nih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is critical for optimizing the separation and resolution of the enantiomers. Detection is commonly performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution technique suitable for purity analysis, but the polar and non-volatile nature of primary amines like this compound necessitates a derivatization step prior to analysis. sigmaaldrich.com Derivatization converts the amine into a more volatile and thermally stable compound, improving its chromatographic behavior. researchgate.netsigmaaldrich.com

Common derivatization strategies for amines include:

Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) yields stable, volatile amide derivatives. researchgate.neth-brs.de

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine group with a silyl (B83357) group. sigmaaldrich.com

Once derivatized, the compound can be analyzed on a standard nonpolar capillary GC column (e.g., DB-5ms or Rxi®-5Sil MS) coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification of impurities. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. thieme-connect.deresearchgate.net This technique requires a high-quality single crystal of one of the pure enantiomers of this compound, often as a salt with a suitable chiral or achiral acid (e.g., tartaric acid or HCl) to promote crystallization.

The method is based on the phenomenon of anomalous scattering (or resonant scattering) of X-rays by the electrons of the atoms in the crystal. mit.edu When X-rays interact with the electron cloud, a small phase shift occurs, which is dependent on the X-ray wavelength and the atomic number of the element. This effect breaks Friedel's law, meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse reflection (-h-k-l). ed.ac.uk

By carefully measuring these intensity differences (Bijvoet pairs), the absolute structure of the crystal can be determined. For organic compounds containing only light atoms (C, H, N, O, F), the anomalous scattering effect is weak. researchgate.net However, modern diffractometers with high-intensity X-ray sources (e.g., copper radiation) and sensitive detectors, combined with advanced statistical methods (such as the Flack parameter), now routinely allow for the reliable determination of the absolute configuration of such "light-atom" structures. mit.edu The analysis provides a three-dimensional model of the molecule in the crystal lattice, unequivocally assigning the R or S configuration to the stereocenter.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic anhydride (TFAA) |

| Heptafluorobutyric anhydride (HFBA) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| N-methyl-bis(trifluoroacetamide) (MBTFA) |

| Ethyl chloroformate (ECF) |

| Vancomycin |

| Teicoplanin |

| Isopropanol |

| Ethanol |

| Hexane |

| Heptane |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the atomic and electronic levels. These methods, particularly those rooted in density functional theory, allow for the detailed exploration of electronic distribution, molecular orbital interactions, and inherent reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently compute a wide range of molecular properties. For 4-fluoro-2,3-dihydro-1H-inden-2-amine, DFT calculations provide a detailed picture of how the fluorine substituent and the indane framework influence its electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G, to ensure reliable results.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. uni-muenchen.deresearchgate.net It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, would likely be concentrated around the nitrogen atom of the amine group and the fluorine atom due to their high electronegativity. These sites represent the most probable areas for electrophilic attack.

Positive Potential (Blue): Electron-deficient regions, indicated in blue, are typically found around the hydrogen atoms, particularly those of the amine group. These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with intermediate potential are generally located over the carbon framework of the benzene (B151609) and cyclopentane rings.

This detailed charge mapping provides critical insights into the molecule's intermolecular interaction patterns and chemical reactivity. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgmdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A theoretical FMO analysis of this compound would reveal:

HOMO: The electron density of the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom of the amine group, reflecting the most electron-rich areas capable of donating to an electrophile.

LUMO: The LUMO's electron density would likely be distributed across the anti-bonding orbitals of the indane structure, indicating the regions where the molecule can accept electrons.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The introduction of the fluorine atom, an electron-withdrawing group, could influence this energy gap compared to the parent 2-aminoindan (B1194107) molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are example values to illustrate typical DFT output and are not based on actual calculations for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.10 |

Key descriptors for this compound would include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as χ² / (2η).

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are for demonstrative purposes only.)

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 0.75 |

| Electronegativity (χ) | (I + A) / 2 | 3.30 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.13 |

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For flexible molecules like this compound, which has a non-planar five-membered ring and a rotatable amine group, multiple conformers can exist.

Computational studies on the parent compound, 2-aminoindan, have shown that at least three stable conformers can be identified using methods like MP2 and DFT. acs.org A key structural feature is the potential for intramolecular N-H···π hydrogen bonding between a hydrogen atom of the amino group and the π-electrons of the benzene ring, which can stabilize certain conformations. acs.org For this compound, a similar analysis would be performed to locate all energy minima on the potential energy surface. The calculations would determine the relative stability of each conformer, taking into account the steric and electronic effects of the fluorine substituent on the benzene ring. The results would yield the optimized geometries and the relative Gibbs free energies (ΔG) for each conformer, indicating their population at thermal equilibrium.

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. By simulating the molecular vibrations and the electronic environment of atomic nuclei, it is possible to generate theoretical spectra that can be compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, calculations would predict characteristic peaks for N-H stretching of the amine group, C-F stretching, aromatic C-H stretching, and various vibrations of the indane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Spectroscopic Data (Note: This table demonstrates the type of data generated from computational predictions and does not represent actual calculated values for this compound.)

| Parameter | Predicted Value |

| IR Frequency (cm⁻¹) | |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3050 |

| C-F Stretch | 1100 |

| ¹³C NMR Chemical Shift (ppm) | |

| C-F | 162.5 |

| C-NH₂ | 55.0 |

| ¹H NMR Chemical Shift (ppm) | |

| NH₂ | 1.8 |

| Aromatic H | 7.1 - 7.3 |

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound and its derivatives, theoretical investigations offer deep insights into their behavior, from interactions with biological targets to the mechanisms of their synthesis. These computational approaches complement experimental work, guiding the design of new compounds and the optimization of reaction conditions.

Molecular Docking for Ligand-Target Interactions (as applicable to derivative studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a potential drug molecule (the ligand) binds to a specific protein target. For derivatives of this compound, docking studies can elucidate the key interactions that govern their biological activity and guide the synthesis of more potent and selective analogs. nih.govnih.gov

Docking studies on related fluorinated compounds have shown that the fluorine substituent can lead to higher binding affinity compared to non-fluorinated counterparts. researchgate.net In the context of this compound derivatives, computational models can predict how modifications to the amino group or other parts of the indane ring system affect binding to a target receptor. These studies often reveal crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. mdpi.comresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

This interactive table illustrates how molecular docking can be used to compare the binding affinity and key interactions of different derivatives with a hypothetical protein target.

| Derivative | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Docking Pose |

| This compound | -7.5 | Hydrogen bond (amino group), Arene-H interaction (fluoro-aromatic ring) |

| N-methyl-4-fluoro-2,3-dihydro-1H-inden-2-amine | -7.8 | Hydrogen bond (secondary amine), Hydrophobic interaction (methyl group) |

| N-acetyl-4-fluoro-2,3-dihydro-1H-inden-2-amine | -8.2 | Hydrogen bonds (amide group), Fluorine contact with receptor backbone |

| 5-hydroxy-4-fluoro-2,3-dihydro-1H-inden-2-amine | -8.5 | Additional hydrogen bond (hydroxyl group), Enhanced electrostatic interactions |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on their movements and interactions. nih.gov For this compound, MD simulations are invaluable for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt.

The five-membered ring of the dihydroindene core is not planar and can adopt different puckered conformations. The energetic barrier between these conformations can be low, allowing the molecule to exist as a dynamic equilibrium of different shapes. The presence of the fluorine atom at the 4-position has a significant stereoelectronic effect that can bias this equilibrium. nih.gov Similar to how fluorine substituents influence the ring pucker in fluoroprolines, the electron-withdrawing nature of fluorine in the indane system can favor specific conformations that might be crucial for biological activity. nih.govresearchgate.net

MD simulations can be used to:

Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in water or bound to a protein).

Analyze the flexibility of the indane ring and the rotational freedom of its substituents.

Study how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit."

Determine the stability of the ligand-protein complex over time by monitoring parameters like root-mean-square deviation (RMSD). mdpi.com

These simulations provide a more realistic model of molecular behavior than static methods and are crucial for a comprehensive understanding of structure-activity relationships. nih.gov

Table 2: Conformational Analysis of the Dihydroindenyl Ring via MD Simulations

This table summarizes how different puckering states of the five-membered ring in this compound could be analyzed using MD simulations.

| Ring Conformation | Dihedral Angle (C1-C2-C3-C3a) | Relative Population (%) | Predicted Stability |

| Envelope (C1-endo) | ~20° | 45% | High |

| Envelope (C1-exo) | ~-20° | 15% | Moderate |

| Twist (C1-endo, C2-exo) | ~35° | 30% | High |

| Planar | 0° | <5% | Low (transition state) |

Theoretical Studies on Reaction Mechanisms

Theoretical studies are instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, computational chemists can identify intermediates, and most importantly, the transition states that connect them. This provides fundamental insights into reaction kinetics and selectivity.

Mechanistic Insights into Stereoselective Transformations

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect. Therefore, methods for stereoselective synthesis—reactions that preferentially form one stereoisomer over others—are of paramount importance. researchgate.netnih.gov

Theoretical studies, often using Density Functional Theory (DFT), can provide profound mechanistic insights into why a particular reaction is stereoselective. For the synthesis of chiral amines like this compound, computational models can explain the origins of enantioselectivity in processes such as asymmetric reduction or resolution. researchgate.netresearchgate.net

By calculating the energies of the different reaction pathways leading to each stereoisomer, researchers can:

Identify the lowest energy pathway, which corresponds to the major product observed experimentally.

Analyze the structures of the diastereomeric transition states to understand the specific steric and electronic interactions that favor one over the other. researchgate.net

Model the role of chiral catalysts or reagents, explaining how they control the stereochemical outcome of the reaction.

These computational investigations are crucial for rationalizing experimental results and for designing new, more efficient stereoselective synthetic methods. nih.gov

Transition State Characterization

The transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the energy barrier between reactants and products. It cannot be isolated experimentally, but its structure and energy can be precisely calculated using quantum mechanical methods. The characterization of transition states is a cornerstone of mechanistic chemistry, as it provides the most direct information about the bond-making and bond-breaking processes of a reaction.

For reactions involving the synthesis or modification of this compound, such as C-F bond activation or the formation of the indane ring, theoretical characterization of the relevant transition states is essential. nih.gov A computational study on the C-F activation of fluoroarenes, for example, identified the transition state as an asynchronous concerted process, where significant metal-carbon bond formation occurs before substantial carbon-fluorine bond breaking. nih.gov

Analysis of a calculated transition state structure reveals:

Geometry: The specific arrangement of atoms, including the lengths of partially formed or broken bonds and key bond angles.

Energetics: The activation energy (ΔG‡), which determines the reaction rate. A lower activation energy corresponds to a faster reaction. nih.gov

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.

By comparing the activation energies of competing reaction pathways, chemists can predict the outcome of a reaction and understand how factors like solvent, temperature, or catalyst structure influence the mechanism.

Table 3: Key Parameters of a Hypothetical Calculated Transition State

This table presents typical data obtained from a DFT calculation for a transition state in a hypothetical reaction step, such as the cyclization to form the indane ring.

| Parameter | Value | Interpretation |

| Activation Energy (ΔG‡) | 25.7 kcal/mol | Represents the energy barrier for the reaction, indicating a moderate reaction rate at room temperature. nih.gov |

| C-C Bond Length (forming) | 2.1 Å | The bond is partially formed, significantly longer than a typical single bond (~1.5 Å). |

| C-H Bond Length (breaking) | 1.4 Å | The bond is partially broken, elongated from its normal length (~1.1 Å). |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

| Net Atomic Charge on Fluorine | -0.45 e | Indicates significant negative charge localization on the fluorine atom during the reaction. nih.gov |

Applications in Medicinal Chemistry Research and Chemical Biology As a Scaffold/building Block

Role as a Chiral Building Block in Advanced Organic Synthesis

In advanced organic synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex, stereochemically defined molecules, which is critical for developing new drugs. The 2-aminoindan (B1194107) structure, of which 4-fluoro-2,3-dihydro-1H-inden-2-amine is a derivative, is recognized as a key intermediate in the synthesis of various chiral compounds. nih.gov

The synthesis of such chiral amines can be achieved through methods like the asymmetric hydrogenation of corresponding ketones, often employing catalysts like Noyori's chiral Ru-catalyst to ensure high enantiomeric excess. nih.gov The resulting chiral amine, such as a specific enantiomer of this compound, provides a fixed stereocenter that can direct the stereochemistry of subsequent reactions, allowing for the creation of specific isomers of the final target molecule. This control is crucial, as different enantiomers of a drug can have vastly different biological activities and pharmacological profiles. nih.govnih.gov The use of such fluorine-containing amino compounds is a growing area in medicinal chemistry, as they serve as foundational elements for new therapeutic agents. nih.govnih.gov

Scaffold for the Rational Design and Synthesis of Novel Chemical Entities

A "scaffold" in drug design refers to a core chemical structure that can be systematically modified to create a library of related compounds. nih.gov this compound provides a robust and conformationally restricted scaffold, which is advantageous for designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors.

Structure-Activity Relationship (SAR) is a critical component of drug discovery that involves modifying a lead compound's structure and observing the effect on its biological activity. eurekaselect.com Derivatives of the 2-aminoindan scaffold have been subjected to extensive SAR studies. For instance, in the development of dopamine (B1211576) D2-like receptor agonists, modifications to the amino group of trans-1-phenyl-2-aminoindane derivatives were explored. nih.gov Research showed that while the unsubstituted primary amines had poor effectiveness, the introduction of N-alkyl groups, such as two n-propyl groups, significantly increased affinity and selectivity for the D2-like receptors. nih.gov

Similarly, in the development of inhibitors for MAP-activated protein kinase 2 (MK2), a pyrrole-based scaffold was modified with fluorine. While the core structure was different, the principle of SAR was applied to understand how specific substitutions influenced target potency and pharmacokinetic properties. nih.gov These studies systematically build a map of how chemical changes to the core scaffold translate into functional changes, guiding the design of more potent and selective molecules.

The 2-aminoindan scaffold is a key component in the design of various enzyme inhibitors and receptor modulators. nih.gov A prominent example is its use in developing positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.org AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation is a therapeutic strategy for cognitive and neurological disorders. wikipedia.orgnih.gov

Researchers have synthesized novel AMPA receptor modulators by incorporating the indane fragment into more complex tricyclic structures. nih.gov These molecules are designed to bind to an allosteric site on the AMPA receptor, potentiating its function in the presence of the natural ligand, glutamate. wikipedia.orgnih.gov The rigid indane structure is believed to be essential for proper binding with the target receptor. nih.gov

| Target Class | Example Target | Role of the Scaffold |

| Receptor Modulators | AMPA Receptor | Forms a key part of PAMs, enhancing receptor activity for potential cognitive benefits. nih.govbohrium.com |

| Receptor Modulators | Dopamine D2-like Receptor | Serves as the core for agonists, with N-substitution tuning affinity and selectivity. nih.gov |

| Enzyme Inhibitors | MAP-activated protein kinase 2 (MK2) | Fluorinated scaffolds based on similar principles are used to develop potent inhibitors for inflammatory diseases. nih.gov |

| Enzyme Inhibitors | Indoleamine 2,3-dioxygenase (IDO1) | The general principle of using specific scaffolds to target enzymes is applied to develop inhibitors for cancer immunotherapy. nih.gov |

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, particularly in the realm of neurological disorders. As mentioned, their role as AMPA receptor PAMs makes them promising candidates for treating conditions associated with cognitive deficits, such as schizophrenia, Alzheimer's disease, and depression. wikipedia.orgnih.gov Furthermore, derivatives have been synthesized and tested as dopamine D2-like receptor agonists, which have relevance for conditions like Parkinson's disease. nih.gov

While direct application of this specific scaffold in infectious diseases is less documented in the provided context, the general strategy of using core scaffolds to develop new therapies is widely applied in this area. nih.govresearchgate.net Prodrug approaches, for example, are used to improve the delivery and efficacy of treatments for both neurodegenerative and infectious diseases. nih.govresearchgate.net The development of new antimicrobial and antiviral agents often relies on the synthesis of compound libraries built around a central chemical scaffold. researchgate.net

Investigation of Stereochemical Influence on Biological Interactions and Target Selectivity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in determining a drug's biological activity. nih.gov Since most biological targets, such as enzymes and receptors, are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govnih.gov

For molecules based on the 2-aminoindan scaffold, the stereochemistry at the carbon atom bearing the amino group is of paramount importance. Studies on related chiral compounds have demonstrated that biological potency can be highly dependent on the specific isomer. For example, in research on antimalarial agents derived from 3-Br-acivicin, only the isomers with the natural (5S, αS) stereochemistry showed significant activity. nih.govnih.gov This difference was attributed to stereoselective uptake by amino acid transporters and potentially different interactions with the biological target. nih.gov This principle underscores the necessity of using chiral building blocks like specific enantiomers of this compound to synthesize therapeutically active compounds with high target selectivity and reduced potential for off-target effects.

Modulation of Pharmacological Properties through Fluorination and Derivatization (e.g., bioavailability, metabolic stability)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.commdpi.com

In the case of this compound, the fluorine atom on the aromatic ring can lead to several benefits:

Improved Metabolic Stability : Fluorine can block sites on the molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability.

Enhanced Binding Affinity : The fluorine atom can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with the biological target, increasing the potency of the compound.

Modulated Physicochemical Properties : Fluorination can affect properties like pKa and lipophilicity (LogP), which in turn influence a drug's absorption, distribution, and permeability across biological membranes. nih.govresearchgate.net

A study on MK2 inhibitors demonstrated that introducing a fluorine atom into a pyrrole-based scaffold led to derivatives with greatly improved permeability, enhanced solubility, and reduced in vivo clearance. nih.gov This resulted in a significantly increased oral exposure compared to the non-fluorinated analog, all while maintaining the compound's potency against its target. nih.gov This highlights how strategic fluorination of a scaffold, such as that in this compound, is a powerful tool for optimizing drug-like properties.

| Pharmacological Property | Effect of Fluorination/Derivatization | Reference |

| Oral Exposure | Significantly increased due to improved absorption and decreased clearance. | nih.gov |

| Permeability | Greatly improved, facilitating passage across biological membranes. | nih.gov |

| Solubility | Can be enhanced, which is beneficial for formulation and absorption. | nih.gov |

| Metabolic Stability | Increased by blocking sites of metabolic attack. | mdpi.com |

| Target Potency | Often preserved or enhanced while improving ADME properties. | nih.gov |

Use in Chemical Biology for Probing Biological Systems

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern chemical biology, providing powerful tools to investigate complex biological systems. The compound this compound serves as a valuable scaffold in this context, primarily due to the unique properties of the fluorine atom and the established biological relevance of the 2-aminoindan framework. While direct studies detailing the use of this compound itself as a standalone molecular probe are not extensively documented in publicly available research, its structural motifs are integral to the design of more complex probes for various biological targets, particularly within the central nervous system.

The 2-aminoindan structure is recognized as a "privileged scaffold" in neuroscience research. Its derivatives are known to interact with a variety of biological targets, including monoamine transporters and receptors. This inherent biological activity makes the 2-aminoindan core an excellent starting point for the development of targeted molecular probes.

The introduction of a fluorine atom onto this scaffold, as in this compound, offers several distinct advantages for creating sophisticated chemical probes:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR studies. Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the interactions of a fluorinated probe with its biological target, such as a protein. Changes in the chemical shift of the ¹⁹F signal upon binding can provide valuable information about the binding event and the local environment of the probe within the binding site.

Positron Emission Tomography (PET) Imaging: The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. The this compound scaffold can be used as a precursor for the synthesis of ¹⁸F-labeled radiotracers. These tracers can be designed to bind to specific receptors or transporters in the brain, allowing for the imaging of their distribution and density, which can be altered in various neurological disorders.